An In-depth Technical Guide to the Physical Properties of N-Isopropylpropylamine
An In-depth Technical Guide to the Physical Properties of N-Isopropylpropylamine
Introduction: The Role of N-Isopropylpropylamine in Modern Research
N-Isopropylpropylamine (CAS No. 21968-17-2; IUPAC Name: N-propan-2-ylpropan-1-amine) is a secondary aliphatic amine that serves as a versatile building block in organic synthesis.[1] Its unique structural combination of an isopropyl group and a propyl group attached to a central nitrogen atom imparts specific physicochemical properties that are of significant interest to researchers, particularly in the fields of agrochemicals and pharmaceuticals. In drug development, secondary amines are among the most frequently encountered functional groups, playing critical roles in defining a molecule's interaction with biological targets, its solubility, and its metabolic profile.
This guide provides an in-depth analysis of the core physical properties of N-Isopropylpropylamine. Moving beyond a simple recitation of data, this document offers detailed, field-proven experimental protocols for the determination of these properties, explains the scientific rationale behind methodological choices, and discusses the practical implications of these properties for laboratory and development settings.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is the foundation of its application in synthesis and formulation. The data for N-Isopropylpropylamine is summarized below. It is important to note that minor discrepancies exist in the literature, which can often be attributed to variations in experimental conditions (e.g., pressure) or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅N | [1] |
| Molecular Weight | 101.19 g/mol | [1] |
| Boiling Point | 102.9 °C at 760 mmHg (Other sources report 92-97 °C, likely at different pressures) | [2] |
| Melting Point | -87.87 °C (estimate) | [2] |
| Density | 0.739 g/cm³ (20 °C) (Another source reports 0.7232 g/cm³) | [2] |
| Flash Point | 1.1 °C | [2] |
| Vapor Pressure | 32.9 mmHg at 25 °C | [2] |
| pKa (Conjugate Acid) | 10.76 ± 0.28 (Predicted) | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
Experimental Determination of Key Properties
For the research scientist, the ability to independently verify the physical properties of a key reagent is a critical skill. This section details the methodologies for determining the most salient properties of N-Isopropylpropylamine, grounded in standard laboratory practice.
Boiling Point Determination (Siwoloboff Method)
Scientific Rationale: The boiling point is a fundamental indicator of a liquid's purity and volatility. For research-scale quantities where a full distillation is impractical, the Siwoloboff micro-method is highly effective.[4] It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is observed when a rapid, continuous stream of vapor bubbles emerges from a submerged capillary.[4][5]
Experimental Protocol:
-
Preparation: Add approximately 0.5 mL of N-Isopropylpropylamine to a small-diameter (4-5 mm) glass tube.
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end using a flame. Place the capillary into the glass tube with the open end facing down.
-
Assembly: Attach the glass tube to a calibrated thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath on a digitally controlled hotplate). The bath liquid should be inert (e.g., mineral oil).
-
Observation: Heat the bath gently (approx. 2 °C per minute) while stirring. Observe the inverted capillary. Initially, trapped air will expand and exit the capillary.
-
Endpoint Determination: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip. This is the point at which the vapor pressure of the sample overcomes the external pressure.
-
Confirmation: The most accurate reading is often taken when heating is stopped; the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary is the precise boiling point.[4] Record the ambient atmospheric pressure to correct the boiling point to standard pressure if necessary.
Caption: Workflow for Siwoloboff Boiling Point Determination.
Density Determination (Pycnometer Method)
Scientific Rationale: Density is an essential property for converting between mass and volume, crucial for reaction stoichiometry and solution preparation. The pycnometer method is a highly accurate technique that precisely determines the volume of the container, which is then used to find the density of the sample liquid. Its accuracy stems from the ground glass stopper's capillary, which ensures a highly reproducible volume.
Experimental Protocol:
-
Calibration (Volume Determination):
-
Thoroughly clean and dry the pycnometer and its stopper. Measure and record its mass (m₀) on an analytical balance.[6]
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior.
-
Measure the mass of the water-filled pycnometer (m_water).
-
Calculate the mass of the water (m_water - m₀).
-
Determine the precise volume of the pycnometer (V) using the known density of water (ρ_water) at the measured temperature: V = (m_water - m₀) / ρ_water.[6]
-
-
Sample Measurement:
-
Empty, clean, and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with N-Isopropylpropylamine, ensuring the temperature is equilibrated to the same temperature used for calibration.
-
Insert the stopper, dry the exterior, and measure the mass of the sample-filled pycnometer (m_sample).
-
Calculate the mass of the sample (m_sample - m₀).
-
-
Density Calculation:
-
Calculate the density of the N-Isopropylpropylamine (ρ_sample) using the determined volume: ρ_sample = (m_sample - m₀) / V.
-
Caption: Experimental Workflow for Density Determination by Pycnometer.
Acidity Constant (pKa) Determination (Potentiometric Titration)
Scientific Rationale: The pKa of an amine's conjugate acid is arguably its most critical property in a drug discovery context. It dictates the compound's ionization state at physiological pH (~7.4), which profoundly impacts solubility, membrane permeability (absorption), and the ability to form ionic bonds with biological targets like receptors and enzymes.[7][8][9] Potentiometric titration is the gold standard for pKa determination, providing a precise measurement by monitoring pH changes as a strong acid or base is added.[10]
Experimental Protocol:
-
Preparation:
-
Prepare a ~0.1 M solution of N-Isopropylpropylamine in deionized water. To ensure full dissolution and maintain a constant ionic strength, a co-solvent like methanol and a background electrolyte like 0.15 M KCl can be used.[10]
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the amine solution in a beaker with a magnetic stir bar.[11]
-
Immerse the calibrated pH electrode in the solution.
-
Begin titrating with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
The curve will show an inflection point, which represents the equivalence point where all the amine has been protonated.
-
The pKa is determined at the half-equivalence point. At this point, the concentrations of the free amine ([R₂NH]) and its protonated form ([R₂NH₂⁺]) are equal. According to the Henderson-Hasselbalch equation, at this half-equivalence volume, the pH is equal to the pKa.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Solubility Profile
N-Isopropylpropylamine is readily soluble in a wide range of organic solvents, including alcohols, ethers, and benzene, due to the non-polar nature of its alkyl groups.[12][15] This broad organic solubility makes it a versatile reagent for use in various reaction media.
Safety and Handling: A Properties-Based Approach
The physical properties of N-Isopropylpropylamine directly inform the necessary safety protocols for its handling.
-
Flammability: With a very low flash point of 1.1 °C and a high vapor pressure, N-Isopropylpropylamine is classified as an extremely flammable liquid.[1][2][16] Vapors can readily form an explosive mixture with air.
-
Protocol: All handling must be conducted within a certified chemical fume hood to control vapors.[17] The work area must be free of ignition sources (open flames, hot plates, non-intrinsically safe equipment).[18] Use only non-sparking tools and ensure containers are grounded during transfers to prevent static discharge.[18]
-
-
Corrosivity: As a strong base (high pKa), N-Isopropylpropylamine is corrosive and can cause severe skin burns and eye damage.[1][16]
-
Storage: Store in a tightly sealed container in a dedicated, well-ventilated flammable liquids cabinet, segregated from acids and oxidizing agents.[17][21]
By understanding the "why" behind these safety rules—the low flash point, high vapor pressure, and basicity—researchers can cultivate a more intuitive and robust safety culture in the laboratory.
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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